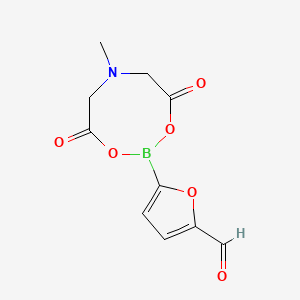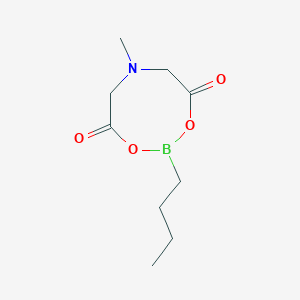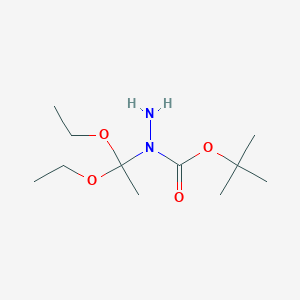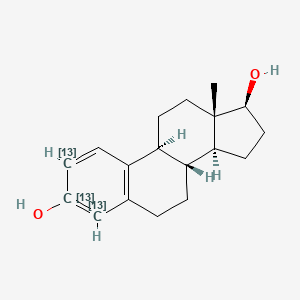
17beta-Estradiol-2,3,4-13C3
Übersicht
Beschreibung
17beta-Estradiol-2,3,4-13C3, also known as 1,3,5-Estratriene-3-17β-diol-13C3, is a stable isotope-labeled compound primarily used in research settings . It has an empirical formula of 13C3C15H24O2 and a molecular weight of 275.36 .
Molecular Structure Analysis
The molecular structure of 17beta-Estradiol-2,3,4-13C3 is represented by the empirical formula 13C3C15H24O2 . It has a monoisotopic mass of 275.187683 Da .Chemical Reactions Analysis
The specific chemical reactions involving 17beta-Estradiol-2,3,4-13C3 are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 17beta-Estradiol-2,3,4-13C3 include a molecular weight of 275.36 and an empirical formula of 13C3C15H24O2 .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Internal Standard
17beta-Estradiol-2,3,4-13C3: is extensively used as an internal standard in mass spectrometry . This application is crucial for the precise quantification of estradiol levels in biological samples. The stable isotope labeling allows for accurate isotope dilution techniques, which are essential for reliable analytical measurements in biochemical research.
Estrogen Receptor Binding Studies
In molecular biology, 17beta-Estradiol-2,3,4-13C3 serves as a key tool for investigating estrogen receptor binding . Researchers utilize this compound to monitor the binding affinity and kinetics, which further elucidates the gene expression changes induced by hormone-receptor interactions.
Metabolic Pathway Analysis
This compound is instrumental in tracing the biosynthesis and degradation pathways of hormones . By tracking the metabolic fate of 17beta-Estradiol-2,3,4-13C3 , scientists can gain insights into the hormone’s distribution, bioaccumulation, and its transformation products in various systems.
Environmental Fate of Estrogenic Compounds
The incorporation of carbon-13 isotopes in 17beta-Estradiol-2,3,4-13C3 aids researchers in understanding the environmental fate of estrogenic compounds . This is particularly important due to the endocrine-disrupting effects these compounds can have on wildlife and ecosystems.
Endocrine Disruption Research
Studies on the potential endocrine-disrupting effects of estrogenic compounds on various organisms utilize 17beta-Estradiol-2,3,4-13C3 . It helps in identifying and quantifying the impact of these compounds on the hormonal balance within organisms.
Biochemical and Proteomics Research
As a biochemical tool, 17beta-Estradiol-2,3,4-13C3 is used in proteomics to study protein interactions and modifications influenced by estradiol . This can provide valuable information on the role of estradiol in various cellular processes and disease states.
Wirkmechanismus
Target of Action
17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled analog of the naturally occurring hormone estradiol . The primary targets of this compound are estrogen receptors (ERs), which play a crucial role in numerous biological processes .
Mode of Action
The compound interacts with its targets, the estrogen receptors, leading to a series of changes. It binds to these receptors, triggering a conformational change that allows the receptors to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding event modulates the transcription of target genes, leading to changes in protein expression that can affect cellular function .
Biochemical Pathways
The interaction of 17beta-Estradiol-2,3,4-13C3 with estrogen receptors impacts several biochemical pathways. For instance, it has been shown to up-regulate energy metabolic pathways and cellular proliferation in ER+ breast cancer cells . The compound’s effects on these pathways can lead to downstream effects such as increased cell growth and changes in energy metabolism .
Pharmacokinetics
Estradiol is known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 17beta-Estradiol-2,3,4-13C3’s action are diverse, given the wide range of biological processes regulated by estrogen receptors. In the context of ER+ breast cancer cells, the compound’s action results in increased energy metabolism and cellular proliferation .
Action Environment
The action, efficacy, and stability of 17beta-Estradiol-2,3,4-13C3 can be influenced by various environmental factors. For instance, the presence of other hormones, the expression levels of estrogen receptors, and the overall hormonal milieu can impact the compound’s action. Additionally, factors such as pH, temperature, and the presence of other drugs or substances can affect the compound’s stability and efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-CLMZCXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746355 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Estradiol-2,3,4-13C3 | |
CAS RN |
1261254-48-1 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



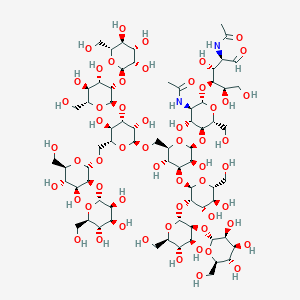


![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
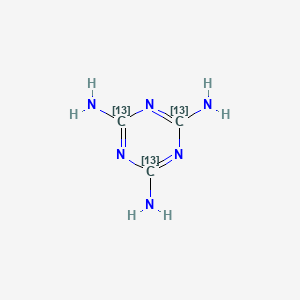
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
